NHC-triphosphate
Overview
Description
NHC-triphosphate, also known as N-hydroxycytidine triphosphate, is an active phosphorylated intracellular metabolite of N-hydroxycytidine. This compound plays a crucial role in antiviral therapies, particularly in the treatment of RNA virus infections such as SARS-CoV-2. This compound acts as a nucleoside analog, disrupting viral replication by causing mutations in the viral RNA, thereby inhibiting viral growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NHC-triphosphate involves the phosphorylation of N-hydroxycytidine. This process typically requires the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents under controlled conditions. The reaction is carried out in anhydrous solvents like acetonitrile or dimethylformamide (DMF) to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: NHC-triphosphate undergoes several types of chemical reactions, including:
Substitution Reactions: It can act as a substrate for viral RNA-dependent RNA polymerase, replacing natural nucleotides during RNA synthesis.
Hydrolysis: this compound can hydrolyze to form N-hydroxycytidine and inorganic phosphate under acidic or basic conditions.
Common Reagents and Conditions:
Phosphorylating Agents: Phosphorus oxychloride (POCl3), phosphoramidite reagents.
Solvents: Anhydrous acetonitrile, dimethylformamide (DMF).
Conditions: Controlled temperature and pH to prevent hydrolysis.
Major Products Formed:
N-hydroxycytidine: Formed through hydrolysis.
Incorporated RNA: When used as a substrate by viral RNA polymerase, it gets incorporated into the viral RNA.
Scientific Research Applications
NHC-triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a nucleoside analog in the study of RNA synthesis and replication.
Biology: Investigated for its role in disrupting viral replication and its potential as an antiviral agent.
Medicine: Key component in antiviral drugs like molnupiravir, used to treat COVID-19 and other RNA virus infections
Mechanism of Action
NHC-triphosphate exerts its antiviral effects by acting as a competitive substrate for viral RNA-dependent RNA polymerase. Once incorporated into the viral RNA, it induces mutations, leading to an accumulation of errors in the viral genome. The molecular targets include the viral RNA polymerase and the viral RNA itself .
Comparison with Similar Compounds
Remdesivir: Another nucleoside analog used to treat RNA virus infections.
Favipiravir: A nucleoside analog that inhibits viral RNA polymerase, used in the treatment of influenza and COVID-19.
Uniqueness of NHC-Triphosphate: this compound is unique due to its high barrier to the development of viral resistance and its broad-spectrum antiviral activity. Unlike other nucleoside analogs, it induces a high rate of mutations in the viral RNA, making it highly effective against a wide range of RNA viruses .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O15P3/c13-6-4(3-24-29(20,21)27-30(22,23)26-28(17,18)19)25-8(7(6)14)12-2-1-5(11-16)10-9(12)15/h1-2,4,6-8,13-14,16H,3H2,(H,20,21)(H,22,23)(H,10,11,15)(H2,17,18,19)/t4-,6-,7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIQIYMICUFERK-XVFCMESISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1NO)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N3O15P3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188521 | |
Record name | N4-Hydroxycytidine 5'-triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34973-27-8 | |
Record name | N4-Hydroxycytidine 5'-triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034973278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N4-Hydroxycytidine 5'-triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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